2-Deoxy-alpha-D-galactopyranose

Beschreibung

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274259 | |

| Record name | 2-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14215-77-1, 201612-55-7 | |

| Record name | MLS002638629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-D-arabinohexose-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

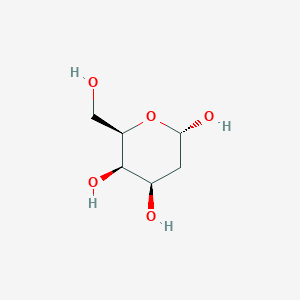

2-Deoxy-alpha-D-galactopyranose chemical structure and properties

An In-depth Technical Guide to 2-Deoxy-α-D-galactopyranose: Structure, Properties, and Applications

Introduction: Beyond a Simple Sugar Analogue

2-Deoxy-D-galactose (2-dGal) is a monosaccharide derivative of D-galactose, distinguished by the substitution of the hydroxyl group at the C2 position with a hydrogen atom.[1][2] This seemingly minor structural modification imparts unique chemical and biological properties, transforming it from a simple carbohydrate into a powerful tool for biochemical investigation and a promising scaffold for therapeutic development.[3][4] Unlike its parent molecule, 2-dGal acts as a metabolic antagonist, interfering with critical cellular processes such as glycolysis and glycoprotein synthesis.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 2-Deoxy-α-D-galactopyranose, focusing on its chemical structure, physicochemical properties, and its multifaceted applications in modern bioscience. We will explore the causality behind its mechanisms of action and provide practical insights into its use as a research tool.

Part 1: Chemical Structure and Physicochemical Properties

The functionality and biological activity of 2-dGal are intrinsically linked to its three-dimensional structure. Understanding its stereochemistry, anomeric forms, and physical characteristics is fundamental to its application.

Core Structure and Stereochemistry

2-Deoxy-D-galactose is a C6 hexose with the molecular formula C₆H₁₂O₅.[1][5] The "Deoxy" designation indicates the absence of the hydroxyl group at the C2 position. The "D-galacto" configuration specifies the stereochemistry at carbons C3, C4, and C5, identical to that of D-galactose. The α-anomer refers to the specific orientation of the hydroxyl group on the anomeric carbon (C1) in the cyclic pyranose form. In the chair conformation, this anomeric hydroxyl group is in the axial position.[7]

Caption: Chemical structure of 2-Deoxy-α-D-galactopyranose.

Anomeric Equilibrium in Solution

In aqueous solutions, 2-Deoxy-D-galactose exists as an equilibrium mixture of its anomeric forms.[6] A study utilizing ¹H NMR spectroscopy on a 30% solution in D₂O at 31°C revealed the composition to be approximately 44% α-pyranose, 40% β-pyranose, 8% α-furanose, and 8% β-furanose.[6] This dynamic equilibrium, known as mutarotation, is critical as different biological molecules, such as enzymes and transporters, may exhibit specificity for a particular anomer.

Physicochemical Data

The bulk properties of 2-dGal are essential for its handling, formulation, and experimental use. The compound is typically a white to off-white crystalline solid, soluble in water.[6][8]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅ | [5][8] |

| Molecular Weight | 164.16 g/mol | [1][5][8] |

| CAS Number | 1949-89-9 | [5][8] |

| Appearance | White to off-white crystalline solid/powder | [6][8] |

| Melting Point | 107-110 °C | [6][8] |

| Optical Rotation | [α]20/D +59.7° (c=2 in H₂O) | [8] |

| Solubility | Soluble in water (175 mg/mL), Methanol (125 mg/mL) | [5][6] |

Spectroscopic Characterization: ¹H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and confirmation of 2-dGal's identity and purity. The absence of a proton signal coupled to adjacent protons in the typical C2 hydroxyl region and the appearance of two proton signals at the C2 position are characteristic features. Complete analyses of the ¹H NMR spectra have been performed, providing detailed chemical shift and coupling constant data.[9][10]

| Proton | Chemical Shift (δ, ppm) for α-anomer in D₂O | Chemical Shift (δ, ppm) for β-anomer in D₂O | Source |

| H-1 | ~5.26 | ~4.59 | [9][10] |

| H-2a (axial) | ~1.73 | ~1.65 | [9][10] |

| H-2e (equatorial) | ~2.18 | ~2.29 | [9][10] |

| H-3 | ~4.01 | ~3.83 | [9][10] |

| H-4 | ~3.91 | ~3.91 | [9][10] |

| H-5 | ~4.06 | ~3.60 | [9][10] |

| H-6, H-6' | ~3.71 | ~3.71 | [9][10] |

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and temperature.

Part 2: Synthesis and Methodologies

The synthesis of 2-deoxy sugars is a well-established field in carbohydrate chemistry. While multiple routes exist, a common strategy involves the modification of a readily available starting material, such as a glycal.

General Synthetic Strategy: Electrophilic Addition to Glycals

A prevalent method for synthesizing 2-deoxy-2-halo sugars, which are versatile intermediates, is the electrophilic addition of a halogenating agent to a protected glycal (a cyclic enol ether derived from a sugar). For instance, tri-O-acetyl-D-galactal can serve as a precursor.[11] The subsequent removal of the halogen at the C2 position via a reductive process yields the desired 2-deoxy sugar.

Causality in Synthesis: The choice of a glycal as a starting material is strategic. The double bond between C1 and C2 is reactive and allows for the stereoselective introduction of functional groups at the C2 position. The use of protecting groups (like acetates) on the other hydroxyls is crucial to prevent side reactions and ensure the stability of the molecule during the synthetic steps. The final deprotection step unmasks the hydroxyl groups to yield the target compound.

Protocol: NMR Sample Preparation and Analysis

Trustworthy characterization is paramount. This protocol ensures reproducible NMR data acquisition.

Objective: To confirm the identity and assess the anomeric ratio of a 2-Deoxy-D-galactose sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 2-dGal sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9%).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the D₂O lock signal.

-

Set the sample temperature to a constant value, typically 25°C or 31°C, to ensure equilibrium is stable.[6]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

Apply solvent suppression techniques to attenuate the residual HDO signal.

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectrum to an internal standard or the residual solvent peak.

-

Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-pyranose forms, which are well-separated.[9][10]

-

Calculate the anomeric ratio from the relative integrals.

-

Assign other proton signals based on their chemical shifts, multiplicities, and coupling constants, comparing them to literature values.[9][10]

-

Part 3: Biological Role and Applications

The absence of the C2-hydroxyl group allows 2-dGal to act as a molecular mimic that can enter but disrupt normal galactose metabolic pathways. This makes it a valuable tool in research and a potential therapeutic agent.

Mechanism of Action: Metabolic Trapping and Inhibition

The primary mechanism by which 2-dGal exerts its biological effects is through "metabolic trapping."

Caption: Workflow for a lectin blot assay to measure fucosylation inhibition.

Protocol Justification: This lectin-based Western blot is a robust method to visualize changes in global fucosylation.

-

Controls: The vehicle control establishes the baseline fucosylation level. A known fucosylation inhibitor (if available) serves as a positive control, validating that the assay can detect inhibition.

-

Mechanism: Lectins like Aleuria aurantia lectin (AAL) bind specifically to fucose residues on glycoproteins. A decrease in the signal in the 2-dGal-treated lane compared to the control directly indicates an inhibition of fucosylation.

-

Validation: Protein quantification before SDS-PAGE ensures equal loading, confirming that any observed differences in lectin binding are due to changes in fucosylation and not variations in protein amount. A loading control blot (e.g., for β-actin or GAPDH) should be run in parallel to validate this.

Conclusion

2-Deoxy-α-D-galactopyranose is a powerful molecular probe and a promising therapeutic lead. Its simple, yet significant, structural deviation from D-galactose enables it to enter and disrupt fundamental metabolic and biosynthetic pathways. By understanding its chemical structure, conformational dynamics, and mechanisms of action, researchers can effectively leverage this molecule to inhibit cellular energy production, dissect complex glycosylation pathways, and develop novel therapeutic strategies for a range of diseases, from cancer to chronic inflammatory conditions.

References

-

Carl ROTH. (n.d.). 2-Deoxy-D-galactose. Carlroth.com. Retrieved from [Link]

-

Goel, R., et al. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(7), 823. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102191, 2-Deoxy-D-galactose. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439804, 2-Deoxy-D-galactopyranose. PubChem. Retrieved from [Link]

-

Navale, A. M., & Paranjape, A. N. (2022). A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials. Journal of Medicinal Chemistry, 65(7), 5343-5374. Retrieved from [Link]

-

Lemieux, R. U., & Stick, R. V. (1978). A synthesis of 3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-D-galactopyranose and 3-O-α-D-Galactopyranosyl-D-galactopyranose. Australian Journal of Chemistry, 31(4), 901-905. Retrieved from [Link]

-

Czech, J., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553-559. Retrieved from [Link]

-

Dawe, D. H., & Stick, R. V. (1983). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 124(1), 162-168. Retrieved from [Link]

-

Kumar, A. R., et al. (2010). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Scholars Research Library. Retrieved from [Link]

-

Czech, J., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. ResearchGate. Retrieved from [Link]

-

Izumi, K. (1971). NMR Spectra of Some Monosaccharides of Galactopyranose Series in Deuterium Oxide. Agricultural and Biological Chemistry, 35(11), 1816-1818. Retrieved from [Link]

-

De Bruyn, A., & Anteunis, M. (1975). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. Retrieved from [Link]

-

Oberdorfer, F., et al. (1988). Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. Applied Radiation and Isotopes, 39(5), 465-481. Retrieved from [Link]

-

De Bruyn, A., & Anteunis, M. (1975). 1H NMR study of 2-deoxy-D-arabino-hexopyranose (2-deoxy glucopyranose), 2-deoxy-D-lyxo-hexopyranose (2-deoxy galactopyranose) and 2'-deoxy lactose : shift increment studies in 2-deoxy carbohydrates. Ghent University Academic Bibliography. Retrieved from [Link]

-

Sowden, J. C., & Fischer, H. O. L. (1947). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Journal of the American Chemical Society, 69(5), 1048-1050. Retrieved from [Link]

-

Romanò, C., et al. (2023). Synthesis of fluoro- and seleno-containing d-lactose and d-galactose analogues. Organic & Biomolecular Chemistry, 21(10), 2133-2139. Retrieved from [Link]

Sources

- 1. 2-Deoxy-D-galactose | C6H12O5 | CID 102191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Deoxy-D-galactose - ZELLX® [zellx.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Deoxy-D-galactose | 1949-89-9 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-デオキシ-D-ガラクトース 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR study of 2-deoxy-D-arabino-hexopyranose (2-deoxy glucopyranose), 2-deoxy-D-lyxo-hexopyranose (2-deoxy galactopyranose) and 2'-deoxy lactose : shift increment studies in 2-deoxy carbohydrates [biblio.ugent.be]

- 11. academia.edu [academia.edu]

Molecular weight and formula of 2-Deoxy-alpha-D-galactopyranose

An In-depth Technical Guide to 2-Deoxy-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Deoxy-alpha-D-galactopyranose, a critical monosaccharide derivative. We will delve into its fundamental chemical properties, structure, biological significance, and applications, offering field-proven insights for laboratory and clinical research.

Core Chemical Identity

2-Deoxy-alpha-D-galactopyranose is a hexose sugar and a derivative of D-galactose. Its defining structural feature is the replacement of the hydroxyl group (-OH) at the C-2 position with a hydrogen atom.[1] This seemingly minor modification has profound implications for its chemical reactivity and biological function, distinguishing it from its parent molecule, galactose.

The core identity of this compound is defined by its molecular formula and weight:

These fundamental values are the starting point for all stoichiometric calculations, analytical characterizations, and experimental designs involving this molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Deoxy-alpha-D-galactopyranose is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | (4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | [1][4] |

| CAS Number | 1949-89-9 | [2][3] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 107-110 °C (may vary slightly) | [2][3] |

| Optical Activity | [α]20/D +59.7° (c=2 in H₂O) | [2] |

| Synonyms | 2-Deoxy-D-galactose, 2-Deoxy-D-lyxo-hexose | [2][5] |

Structural Causality:

The "2-deoxy" nature of the molecule prevents it from undergoing isomerization to the corresponding ketose form (fructose-6-phosphate in the case of glucose metabolism), a critical step in glycolysis.[6] When phosphorylated intracellularly to 2-deoxy-D-galactose-6-phosphate, it cannot be further metabolized, leading to its accumulation and the inhibition of key enzymes like hexokinase and glucose-6-phosphate isomerase.[6] This mechanism is the foundation of its biological activity. The "alpha-D-galactopyranose" designation specifies the stereochemistry: "D" refers to the configuration at the C-5 chiral center, "galacto" defines the specific stereoisomeric arrangement of hydroxyl groups (notably the axial -OH at C-4), and "pyranose" indicates the stable six-membered ring structure.

Biological Significance and Therapeutic Potential

2-Deoxy-D-galactose (2-DG) and its analogs are more than just structural variants of sugars; they are potent modulators of cellular metabolism with significant therapeutic implications.

Mechanism of Action:

As a glucose analog, 2-Deoxy-D-galactose is taken up by cells via glucose transporters.[6] Once inside, it acts as a competitive inhibitor of glycolysis.[6][7] This inhibition leads to a depletion of cellular ATP, inducing a state of metabolic stress. Beyond glycolysis, 2-DG also interferes with N-linked glycosylation, a crucial process for protein folding and function, which can trigger endoplasmic reticulum stress and autophagy.[8]

Therapeutic Applications:

The ability to disrupt the metabolism of highly active cells has positioned 2-Deoxy-D-galactose and its derivatives as molecules of interest in several therapeutic areas:

-

Oncology: Cancer cells often exhibit a high rate of glycolysis (the Warburg effect). By inhibiting this pathway, 2-DG can selectively target tumor cells, making it a promising candidate for anticancer therapy, often in combination with chemotherapy or radiation.[6][8]

-

Virology: Many viruses rely on the host cell's metabolic machinery for replication. The inhibition of glycolysis by 2-DG has been shown to have antiviral activity against viruses like herpes simplex virus.[8]

-

Immunomodulation: Recent studies have highlighted its role in modulating immune responses. For instance, it has been shown to inhibit T-cell responses, suggesting potential applications in transplant medicine to prevent graft rejection.[2]

-

Ophthalmology & Fibrosis: Research indicates that 2-Deoxy-D-galactose can ameliorate conditions like dry eye disease and renal fibrosis by interfering with specific fucosylation pathways.[2]

Experimental Workflow: Assessing Glycolytic Inhibition in Cancer Cells

This section outlines a validated, step-by-step protocol to measure the inhibitory effect of 2-Deoxy-alpha-D-galactopyranose on glycolysis in a cancer cell line.

Objective: To quantify the reduction in lactate production (a key product of glycolysis) in glioblastoma cells following treatment with 2-Deoxy-alpha-D-galactopyranose.

Materials:

-

Glioblastoma cell line (e.g., U-87 MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Deoxy-alpha-D-galactopyranose (≥98% purity)

-

Phosphate-Buffered Saline (PBS)

-

Lactate Assay Kit (colorimetric or fluorometric)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Treatment Solutions: Prepare a stock solution of 2-Deoxy-alpha-D-galactopyranose in sterile PBS. Perform serial dilutions in a complete culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 mM).

-

Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared treatment solutions to the respective wells. Include a "vehicle control" (medium with PBS but no compound) and an "untreated control".

-

Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 24 hours). This allows for the uptake and metabolic effect of the compound.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well for lactate measurement. Be careful not to disturb the cell monolayer.

-

Lactate Measurement: Follow the manufacturer's instructions for the chosen Lactate Assay Kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the assay kit protocol.

-

Data Analysis: Calculate the lactate concentration for each sample based on a standard curve. Normalize the results to the vehicle control to determine the percentage of glycolysis inhibition for each concentration of 2-Deoxy-alpha-D-galactopyranose.

Workflow Diagram:

Caption: Experimental workflow for assessing glycolytic inhibition.

Conclusion

2-Deoxy-alpha-D-galactopyranose, with its defined molecular formula (C₆H₁₂O₅) and weight (164.16 g/mol ), is a powerful tool in biochemical and pharmacological research. Its unique structure, lacking the C-2 hydroxyl group, enables it to function as a potent inhibitor of glycolysis and N-linked glycosylation. This dual mechanism provides a strong rationale for its exploration in oncology, virology, and immunomodulation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the therapeutic potential of this versatile molecule.

References

-

Goel, R. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(6), 635. Retrieved March 10, 2026, from [Link]

-

Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(1), 82. Retrieved March 10, 2026, from [Link]

-

2-Deoxy-D-galactose, 1 g, CAS No. 1949-89-9. (n.d.). Carl ROTH. Retrieved March 10, 2026, from [Link]

-

Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

-

2-Deoxy-D-galactopyranose. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

2-deoxy-dextro-galactose, 1949-89-9. (n.d.). The Good Scents Company. Retrieved March 10, 2026, from [Link]

-

2-amino-2-deoxy-alpha-D-galactopyranose hydrochloride. (2024, April 9). ChemBK. Retrieved March 10, 2026, from [Link]

-

Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. (2018, March 27). ACS Publications. Retrieved March 10, 2026, from [Link]

-

THE SEPARATION, DETERMINATION, AND CHARACTERIZATION OF 2-AMINO-2-DEOXY-D-GLUCOSE (D-GLUCOSAMINE) AND 2-AMINO-2-DEOXY-D-GALACTOSE (D-GALACTOSAMINE) IN BIOLOGICAL MATERIALS BY GAS–LIQUID PARTITION CHROMATOGRAPHY. (n.d.). Canadian Science Publishing. Retrieved March 10, 2026, from [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024, October 1). MDPI. Retrieved March 10, 2026, from [Link]

-

A synthesis of 3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl). (1978, April 1). ConnectSci. Retrieved March 10, 2026, from [Link]

-

Compound 2-Deoxygalactopyranose (FDB028946). (2011, September 21). FooDB. Retrieved March 10, 2026, from [Link]

-

Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. (n.d.). Academia.edu. Retrieved March 10, 2026, from [Link]

-

Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

-

Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

Sources

- 1. 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-脱氧-D-半乳糖 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Deoxy-D-galactose, 1 g, CAS No. 1949-89-9 | Monosaccharides | Carbohydrates | Biochemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. Showing Compound 2-Deoxygalactopyranose (FDB028946) - FooDB [foodb.ca]

- 5. 2-deoxy-dextro-galactose, 1949-89-9 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ijbcp.com [ijbcp.com]

Thermodynamic stability of alpha vs beta 2-deoxy-galactose

An In-Depth Technical Guide to the Thermodynamic Stability of α- vs. β-2-Deoxy-D-Galactose

Abstract

The thermodynamic stability of carbohydrate anomers is a foundational concept in chemical biology and drug development, governed by a delicate balance of stereoelectronic and steric effects. In 2-deoxy sugars, the absence of a hydroxyl group at the C2 position significantly alters this balance, leading to unique conformational preferences. This technical guide provides an in-depth analysis of the factors determining the relative thermodynamic stability of the alpha (α) and beta (β) anomers of 2-deoxy-D-galactose in its pyranose form. We will dissect the competing influences of the anomeric effect and steric hindrance, detail experimental and computational methodologies for determining anomeric equilibrium, and provide field-proven protocols for researchers.

Introduction: The Anomeric Center and Conformational Stability

Monosaccharides containing a five or six-membered ring, such as 2-deoxy-galactose, exist in solution as an equilibrium mixture of two diastereomers known as anomers.[1] These anomers, designated α and β, differ only in the stereochemical configuration at the hemiacetal carbon (C1), also called the anomeric carbon. The orientation of the C1 hydroxyl group—either axial (α) or equatorial (β) in the predominant ⁴C₁ chair conformation—dictates the molecule's three-dimensional structure and, consequently, its biological activity and reactivity.

The relative population of these anomers at equilibrium is determined by their thermodynamic stability. This stability is primarily governed by the interplay of two major opposing factors:

-

The Anomeric Effect: A stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon.[2]

-

Steric Hindrance: The classical preference for bulky substituents to occupy the less-hindered equatorial position to minimize unfavorable 1,3-diaxial interactions.[3]

This guide will explore how these principles apply specifically to 2-deoxy-D-galactose, a sugar of significant interest in the study of glycosylation and as a metabolic inhibitor.[4][5]

Deconstructing Stability in 2-Deoxy-D-Galactose

In D-galactose, the C4 hydroxyl group is in an axial position in the standard ⁴C₁ chair conformation. The removal of the C2 hydroxyl group to form 2-deoxy-D-galactose modifies the electronic and steric environment around the anomeric center.

The Anomeric Effect: A Weakened Stabilizing Force

The anomeric effect is widely explained by a stabilizing hyperconjugation interaction between a lone pair (n) of the endocyclic ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 bond.[2] This n → σ interaction is stereoelectronically optimal when the C1-O1 bond is axial, thus providing extra stability to the α-anomer.

In 2-deoxy sugars, the absence of the electronegative hydroxyl group at C2 alters the electronic landscape. The electron-withdrawing inductive effect of the C2-OH group in a typical pyranose makes the C1 carbon more electron-deficient, enhancing the stabilizing n→σ* interaction. Its absence in 2-deoxy-galactose reduces this inductive pull, thereby weakening the anomeric effect compared to its parent sugar, D-galactose. While still present, this primary stabilizing force for the α-anomer is significantly diminished.

Steric Interactions: The Dominant Destabilizing Factor

In the ⁴C₁ chair conformation of α-2-deoxy-D-galactopyranose, the anomeric hydroxyl group is in an axial position. This orientation creates significant steric strain due to 1,3-diaxial interactions with the axial protons at C3 and C5. More importantly, it has a severe steric clash with the axial hydroxyl group at C4.

Conversely, the β-anomer places the anomeric hydroxyl group in the sterically favored equatorial position. This arrangement avoids the destabilizing 1,3-diaxial interactions, resulting in a lower overall steric energy. Although the removal of the C2-OH group lessens the steric bulk on one face of the ring compared to native galactose, the unfavorable interaction between the axial C1-OH and the axial C4-OH in the alpha anomer remains a powerful destabilizing factor.

The Role of Solvent

In aqueous solutions, solvent interactions also play a critical role. Polar, protic solvents like water can form hydrogen bonds with the sugar's hydroxyl groups. The equatorial hydroxyl group of the β-anomer is generally more accessible for solvation and can form stronger hydrogen bonds as a proton donor to water, providing additional stabilization.[6] This effect further shifts the equilibrium in favor of the β-anomer.[2]

Conclusion on Stability

For 2-deoxy-D-galactose, the balance of forces tips decisively in favor of the β-anomer. The anomeric effect, which would stabilize the α-anomer, is weakened by the absence of the C2-OH group. Meanwhile, the significant steric hindrance from 1,3-diaxial interactions in the α-anomer remains the dominant factor. Consequently, at equilibrium in solution, β-2-deoxy-D-galactopyranose is the thermodynamically more stable and, therefore, the more abundant anomer.

Quantitative Analysis of Anomeric Equilibrium

The relative populations of the α and β anomers can be precisely determined using experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and corroborated with computational chemistry.

Experimental Determination via NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of carbohydrates in solution.[7] The anomeric protons (H1) of the α and β anomers resonate at distinct chemical shifts, allowing for their unambiguous identification and quantification.[8][9]

-

α-Anomer: The axial H1 proton typically resonates further downfield and exhibits a smaller scalar coupling constant (³J(H1,H2)) due to its gauche relationship with one of the C2 protons.

-

β-Anomer: The equatorial H1 proton resonates further upfield and shows a larger ³J(H1,H2) coupling constant due to its trans-diaxial relationship with the axial C2 proton.

By integrating the signals corresponding to the anomeric protons, a precise ratio of the two anomers at equilibrium can be calculated.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable for predicting the relative stabilities of anomers.[10][11] By performing geometry optimizations and energy calculations for both anomers in the gas phase and with continuum solvation models (like PCM), the difference in Gibbs free energy (ΔG) can be determined, which directly relates to the equilibrium constant.[12][13]

Data Summary

The following table summarizes the key factors influencing the stability of 2-deoxy-D-galactose anomers.

| Feature | α-Anomer (Axial C1-OH) | β-Anomer (Equatorial C1-OH) | Predominant Effect |

| Anomeric Effect | Stabilizing (but weakened) | Absent | Favors α |

| Steric Hindrance | High (1,3-diaxial interactions) | Low | Favors β |

| Solvation (Aqueous) | Less Favorable | More Favorable | Favors β |

| Overall Stability | Less Stable | More Stable | β-anomer dominates |

Experimental and Methodological Protocols

Protocol: Determination of Anomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a step-by-step method for quantifying the anomeric equilibrium of 2-deoxy-D-galactose.

A. Materials and Equipment

-

2-deoxy-D-galactose powder (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

5 mm NMR tubes

-

NMR Spectrometer (≥400 MHz recommended for resolution)

-

Vortex mixer

-

Pipettes

B. Step-by-Step Procedure

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-deoxy-D-galactose directly into a clean, dry vial.

-

Add 0.6-0.7 mL of D₂O to the vial.

-

Vortex the mixture until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Equilibration (Mutarotation):

-

Allow the sample to stand at room temperature for at least 24 hours to ensure that the anomeric equilibrium (mutarotation) is fully established.[1] The rate of mutarotation can be accelerated by gentle heating or the addition of a trace amount of base (e.g., NaOD), followed by re-neutralization, though allowing for time-based equilibration is often cleaner.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

-

Sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

A relaxation delay (d1) of at least 5 seconds to ensure full relaxation of protons for accurate integration.

-

Solvent suppression for the residual HOD peak.

-

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Identify the anomeric proton signals. For 2-deoxy-sugars, these typically appear in the δ 4.5–5.5 ppm range.[8] The α-anomeric proton will be a doublet of doublets downfield from the β-anomeric proton.

-

Integrate the area under each anomeric proton signal. Set the integral of one peak (e.g., the β-anomer) to a value of 1.00. The integral of the other peak will represent its relative abundance.

-

Calculate the percentage of each anomer:

-

% α = [Integral(α) / (Integral(α) + Integral(β))] * 100

-

% β = [Integral(β) / (Integral(α) + Integral(β))] * 100

-

-

Visualization of Key Concepts and Workflows

Diagram 1: Anomeric Equilibrium in 2-Deoxy-D-Galactose

The following diagram illustrates the dynamic equilibrium between the α-pyranose, open-chain aldehyde, and β-pyranose forms.

Caption: Mutarotation of 2-deoxy-D-galactose in solution.

Diagram 2: Key Stereochemical Interactions

This diagram contrasts the key interactions in the ⁴C₁ chair conformations of the α and β anomers.

Caption: Competing stability factors in 2-deoxy-D-galactose anomers.

Diagram 3: NMR Workflow for Anomer Quantification

This flowchart outlines the experimental process for determining the anomeric ratio.

Caption: Experimental workflow for NMR-based anomer analysis.

References

-

Bennett, C. S. (2017). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. National Institutes of Health. Available at: [Link]

-

Computational methods and the energy for alpha and beta glucose anomers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Rao, V. S. R., & Joshi, N. V. (1984). Anomeric effect in carbohydrates. Indian Academy of Sciences. Available at: [Link]

-

Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Available at: [Link]

-

Woods, R. J. (1995). Computational carbohydrate chemistry: what theoretical methods can tell us. National Institutes of Health. Available at: [Link]

-

Wilson, R. M., & Danishefsky, S. J. (2025, April 1). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. Available at: [Link]

-

Zhu, X. (2025, August 6). Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O-Alkylation with Secondary Electrophiles. ResearchGate. Available at: [Link]

-

McKay, M. J., & Nguyen, H. M. (2014). Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health. Available at: [Link]

-

Ragain, C. M., & Gan, Z. (2013). How Sugars Pucker: Electronic Structure Calculations Map the Kinetic Landscape of Five Biologically Paramount Monosaccharides and Their Implications for Enzymatic Catalysis. ACS Publications. Available at: [Link]

-

FAQs on NMR of Carbohydrates, oligosaccharides and sugars. (2024, October 30). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved March 7, 2026, from [Link]

-

Joyce, M. A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]

-

Nishida, Y., & Arata, Y. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. Available at: [Link]

-

Lemieux, R. U. (n.d.). Influence of solvent on the magnitude of the anomeric effect. Canadian Science Publishing. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved March 7, 2026, from [Link]

-

Bock, K., & Lemieux, R. U. (n.d.). The conformations of oligosaccharides related to the ABH and Lewis human blood group determinants. Retrieved March 7, 2026, from [Link]

-

Calculated and experimental populations (%) of a-anomeric forms of glucose and mannose. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Corzana, F., et al. (2025, September 17). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. ACS Publications. Available at: [Link]

-

Gouverneur, V., et al. (n.d.). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. National Institutes of Health. Available at: [Link]

-

Chervenak, M. C., & Toone, E. J. (2004). Thermodynamics of binding of D-galactose and deoxy derivatives thereof to the L-arabinose-binding protein. PubMed. Available at: [Link]

-

Woźniak, K., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. MDPI. Available at: [Link]

-

Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

-

24.3: Anomers of Simple Sugars - Mutarotation of Glucose. (2015, July 19). Chemistry LibreTexts. Available at: [Link]

-

Veguillas, M., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P. accedaCRIS. Available at: [Link]

-

The thermodynamics of mutarotation of some sugars. II. Theoretical considerations. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

-

Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

-

Fraser-Reid, B., et al. (2023, September 7). Stereodirecting Effect of Esters at the 4-Position of Galacto- and Glucopyranosyl Donors. ACS Publications. Available at: [Link]

-

Weisz, K., et al. (n.d.). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. National Institutes of Health. Available at: [Link]

-

Krug, M., et al. (1991). The Amnesic Substance 2-deoxy-D-galactose Suppresses the Maintenance of Hippocampal LTP. PubMed. Available at: [Link]

-

Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

-

Steric hindrance : r/OrganicChemistry. (2022, November 9). Reddit. Available at: [Link]

-

Gawroński, J., et al. (2022, October 7). Application of the 2-deoxyglucose scaffold as a new chiral probe for elucidation of the absolute configuration of secondary alcohols. National Institutes of Health. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The amnesic substance 2-deoxy-D-galactose suppresses the maintenance of hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 10. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]

Solubility Dynamics of 2-Deoxy-alpha-D-galactopyranose in Organic Solvents: A Technical Guide

Executive Summary

2-Deoxy-D-galactose (CAS 1949-89-9), predominantly existing in its alpha-D-galactopyranose conformation in the solid state, is a critical hexose analog utilized extensively in glycobiology and oncology to inhibit fucosylation and map glycolysis pathways 1[2]. Due to its highly polar nature, achieving optimal and stable solubility in organic solvents is a frequent bottleneck for researchers performing chemical derivatizations, bioconjugations, or formulating in vitro assays.

This whitepaper provides a comprehensive, empirically grounded guide to the solvation thermodynamics, quantitative solubility profiles, and validated experimental protocols for handling 2-Deoxy-alpha-D-galactopyranose.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the causality of solvent interactions requires analyzing the molecular topology of 2-Deoxy-alpha-D-galactopyranose. As a Senior Application Scientist, I emphasize that solvent selection cannot be arbitrary; it must be dictated by the thermodynamic requirements of the molecule's crystal lattice.

-

Crystal Lattice Energy : The molecule possesses four hydroxyl groups and a ring oxygen, creating a dense, highly stable intermolecular hydrogen-bonded crystal lattice with a melting point of 107–110 °C[3].

-

The Deoxy Advantage : The absence of the C2 hydroxyl group (compared to standard D-galactose) slightly reduces the total hydrogen bond donor count. This subtle structural shift marginally increases its lipophilicity (LogP ≈ -3.07)[3], enhancing its solubility in specific polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) compared to fully hydroxylated hexoses.

-

Thermodynamic Pathway : Dissolution is an endothermic disruption of the crystal lattice followed by an exothermic formation of solvent-solute hydrogen bonds. Solvents must possess either a high dielectric constant (ε) or strong hydrogen-bond accepting capabilities to overcome the lattice energy 4[4].

Thermodynamic pathway of 2-Deoxy-alpha-D-galactopyranose solvation in polar solvents.

Quantitative Solubility Matrix

The following table synthesizes empirical solubility data for 2-Deoxy-D-galactose across various solvent classes at standard ambient temperature (25°C). While highly soluble in water, its organic solvent solubility drops exponentially as the hydrogen-bonding capacity of the solvent decreases.

| Solvent | Classification | Dielectric Constant (ε) | Solubility Limit | Solvation Mechanism |

| Water | Polar Protic | 80.1 | > 2000 g/L | Extensive H-bond donor/acceptor network 5[5] |

| DMF | Polar Aprotic | 36.7 | ~ 399.7 g/L | Strong H-bond acceptor; stabilizes hydroxyl protons 5[5] |

| Methanol | Polar Protic | 32.7 | 127.8 g/L | Moderate H-bond donor/acceptor 5[5] |

| DMSO | Polar Aprotic | 46.7 | > 100 g/L | Strong H-bond acceptor via sulfoxide oxygen |

| Ethanol | Polar Protic | 24.3 | 19.7 g/L | Weak H-bond donor; steric hindrance from alkyl chain 5[5] |

| Acetonitrile | Polar Aprotic | 37.5 | 3.5 g/L | Poor H-bond capacity; relies on dipole-dipole interactions 5[5] |

| Toluene | Non-polar | 2.4 | < 0.5 g/L | Incapable of breaking the hydrogen-bonded lattice 5[5] |

Experimental Methodologies: Preparation and Validation

Protocol design must be a self-validating system. The choices of solvent grade, temperature, and mechanical disruption directly dictate the stability and molar accuracy of the final solution.

Experimental workflow for solvent selection and stock preparation of 2-Deoxy-D-galactose.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions (100 mM)

Purpose : To create a stable, moisture-free stock for cell-based assays or downstream chemical conjugation (e.g., NHS-ester labeling). Causality Focus : DMSO is highly hygroscopic. Absorbed water can hydrolyze sensitive reagents in downstream workflows and alter the true molarity of the stock.

-

Equilibration : Allow the vial of 2-Deoxy-alpha-D-galactopyranose to equilibrate to room temperature (RT) in a desiccator before opening. Reasoning: Prevents atmospheric condensation on the cold powder, which introduces water[6].

-

Weighing : Accurately weigh 16.42 mg of the compound (MW = 164.16 g/mol ) into a sterile, static-free microcentrifuge tube .

-

Solvent Addition : In a nitrogen-purged environment, add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under molecular sieves).

-

Dissolution : Vortex vigorously for 60 seconds. If the solution is not completely optically clear, sonicate in a water bath at 25°C for 2–3 minutes. Reasoning: Sonication provides localized acoustic cavitation, supplying the activation energy to break the crystal lattice without initiating thermal degradation[7].

-

Sterilization & Storage : Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use amber vials and store at -80°C for up to 6 months, or -20°C for 1 month 1[2]. Reasoning: PTFE is chemically inert to DMSO, whereas standard PES filters will degrade and leach polymers into the sample.

Protocol B: Methanol-Based Crystallization and Purification

Purpose : To purify 2-Deoxy-D-galactose from crude synthesis mixtures or to separate it from structurally similar epimers. Causality Focus : Methanol provides an ideal solubility profile (127.8 g/L) 5[5]—soluble enough at elevated temperatures to dissolve the compound, but insoluble enough at low temperatures to force crystallization.

-

Supersaturation : Suspend 1.5 g of crude 2-Deoxy-D-galactose in 10 mL of absolute methanol.

-

Heating : Gently heat the suspension to 45°C under continuous stirring until complete dissolution is achieved. Reasoning: Exceeding 60°C risks solvent boil-off and potential mutarotation shifts that complicate the crystal structure[3].

-

Controlled Cooling : Remove from heat and allow the solution to cool to RT at a rate of ~1°C/min. Once at RT, transfer to a 4°C refrigerator for 12 hours. Reasoning: Rapid cooling causes precipitation of amorphous solids, trapping impurities. Slow cooling allows the thermodynamically favored alpha-D-galactopyranose crystal lattice to form exclusively.

-

Recovery : Recover the purified crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold ethanol (solubility is only 19.7 g/L, minimizing product loss) 5[5]. Dry under a high vacuum to remove residual solvent.

References

-

MedChemExpress . 2-Deoxy-D-galactose | Glucose Analog. Retrieved from: 1

-

ResearchGate . Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. Retrieved from: 4

-

Scent.vn . 2-Deoxy-D-galactose CAS# 1949-89-9: Odor profile, Molecular properties, Regulation. Retrieved from: 5

-

Sigma-Aldrich . Benzyl-2-acetamido-2-deoxy-a-D-galactopyranoside. Retrieved from:

-

Sigma-Aldrich . 2-Deoxy-D-galactose. Retrieved from:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-Deoxy-D-galactose | 1949-89-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scent.vn [scent.vn]

- 6. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | 84278-00-2 [chemicalbook.com]

- 7. chembk.com [chembk.com]

The Pivotal Role of 2-Deoxy-α-D-galactopyranose in Modern Carbohydrate Chemistry: Synthesis, Biological Modulation, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-sugars are fundamental components of numerous biologically active natural products, including antibiotics and anticancer agents.[1][2][3] Among these, 2-Deoxy-D-galactose (2-dGal) stands out for its unique biological properties and its utility as a versatile building block in synthetic carbohydrate chemistry. The absence of a hydroxyl group at the C-2 position presents a significant stereochemical challenge for glycosylation, precluding the use of traditional neighboring group participation strategies to control anomeric selectivity.[1][2][4][5] This guide provides a comprehensive analysis of 2-Deoxy-α-D-galactopyranose, beginning with an exploration of the stereocontrolled synthetic strategies developed to overcome this challenge. We delve into its critical role as a biological probe, detailing the mechanisms by which it interferes with cellular metabolism through "phosphate and uridylate trapping" and inhibits crucial post-translational modifications like N-glycosylation and fucosylation.[6][7][8][9] Finally, we examine its applications in drug development, highlighting its potential as an immunomodulatory and anti-cancer agent, and provide insights into the analytical techniques essential for its characterization. This document serves as a technical resource for scientists engaged in glycochemistry, chemical biology, and medicinal chemistry.

The 2-Deoxy Sugar Anomaly: An Introduction

Carbohydrates are integral to a vast array of biological processes, and their function is intimately tied to their structure. 2-Deoxy sugars, characterized by the replacement of the C-2 hydroxyl group with a hydrogen atom, represent a critical class of carbohydrates found in many secondary metabolites that possess potent biological activities.[2][3]

The defining structural feature of a 2-deoxy sugar—the lack of a C-2 substituent—is also the source of the greatest synthetic challenge. In conventional glycosylation chemistry, a participating group (like an acetyl or benzoyl group) at the C-2 position is crucial for controlling the stereochemical outcome at the anomeric center (C-1). This group forms a transient cyclic intermediate (an oxocarbenium or acyloxonium ion) that shields one face of the sugar, directing the incoming nucleophile (the glycosyl acceptor) to the opposite face, typically resulting in a 1,2-trans glycosidic linkage.

Without this participating group, the glycosylation proceeds through a more reactive and conformationally flexible oxocarbenium ion intermediate. This lack of facial bias makes achieving high stereoselectivity between the α (1,2-cis) and β (1,2-trans) anomers exceptionally difficult.[1] Consequently, the development of stereoselective methods for the synthesis of 2-deoxy-glycosides, particularly the α-anomer of 2-deoxy-galactose, remains a central focus of carbohydrate chemistry.

Synthetic Strategies for Stereocontrolled 2-Deoxy-α-D-galactopyranoside Assembly

The synthesis of 2-deoxyglycosides can be broadly categorized into direct and indirect approaches, each with distinct advantages and mechanistic underpinnings.[2][10] The choice of strategy is dictated by the desired anomeric configuration and the complexity of the target molecule.

Direct Glycosylation Approaches

Direct methods involve the reaction of an activated 2-deoxy-sugar donor with a nucleophilic acceptor.[2] While being the most straightforward approach, controlling selectivity is a major hurdle. Success often relies on a carefully orchestrated interplay of the glycosyl donor, leaving group, promoter, and solvent.

For achieving α-selectivity, as is our focus, conditions that favor thermodynamic control or employ sterically demanding protecting groups can be effective. For instance, the use of a 3,4-O-isopropylidene-6-O-tert-butyldiphenylsilyl (TBDPS) protected thioglycoside donor has been shown to give excellent α-selectivity.[1] The rigidity of the isopropylidene ring and the bulk of the silyl group are believed to direct the incoming alcohol to the α-face of the molecule.[1]

This protocol describes a representative procedure for the direct synthesis of an α-linked 2-deoxy-galactopyranoside using a thioglycoside donor.

-

Donor & Acceptor Preparation: Dissolve the 2-deoxy-thiogalactoside donor (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.

-

Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Promoter Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the mixture, followed by the dropwise addition of a solution of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) in anhydrous DCM. The causality here is that NIS activates the thioglycoside leaving group, and the catalytic amount of the strong Lewis acid TMSOTf facilitates the formation of the key oxocarbenium ion intermediate.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

-

Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired α-glycoside.

Caption: General workflow for direct α-selective 2-deoxyglycosylation.

Indirect Glycosylation Approaches

Indirect methods provide a powerful alternative for achieving high stereoselectivity, particularly for the more challenging β-anomer, but can be adapted for α-synthesis.[4] The core principle is to install a temporary "participating group" at the C-2 position that can be removed in a subsequent step. Halogens (like iodine) or sulfur-based groups are commonly used.[1][4]

For example, the activation of a galactal (a cyclic enol ether) with an iodonium source (e.g., NIS) in the presence of an alcohol acceptor leads to the formation of a 2-deoxy-2-iodo-glycoside.[1] The stereochemical outcome of this step is often highly β-selective. The resulting 2-iodo product can then be subjected to radical-mediated reductive cleavage (e.g., using tributyltin hydride) to remove the iodine, yielding the final 2-deoxy glycoside.

Summary of Synthetic Strategies

| Strategy | Mechanistic Principle | Key Reagents/Donors | Primary Selectivity | Pros | Cons |

| Direct | Reaction of an activated 2-deoxy donor with an acceptor. | Thioglycosides, Phosphates, Glycosyl Halides.[1][2] | Often α-selective (thermodynamic) or mixture. | Atom-economical, fewer steps. | Stereoselectivity can be low and highly condition-dependent. |

| Indirect | Installation and subsequent removal of a C-2 participating group. | 2-halo or 2-thio donors.[1][4] | High (often β with C-2 directing group). | High stereoselectivity. | Requires additional protection/deprotection and removal steps. |

| Glycal-based | Electrophilic activation of a glycal precursor. | D-Galactal, NIS, IDCP.[1][2] | Often β-selective for 2-iodo intermediate. | Readily available starting material. | Two-step process (addition then reduction). |

Biological Roles: 2-Deoxy-D-galactose as a Metabolic Modulator

Beyond its role as a synthetic target, 2-dGal is a potent modulator of cellular metabolism and glycosylation pathways. It acts as a "mimic" of natural sugars, primarily D-galactose and D-glucose, allowing it to enter cells and interfere with key enzymatic processes.[6][11]

Metabolic Interference: Phosphate and Uridylate Trapping

Once inside the cell, 2-dGal is rapidly phosphorylated by galactokinase to form 2-deoxy-D-galactose-1-phosphate (2-dGal-1P).[6][7][8] This metabolite accumulates to high levels because it cannot be efficiently processed by downstream enzymes in the galactose metabolism pathway.[8] This accumulation has two major consequences:

-

Phosphate Trapping: The continuous phosphorylation of 2-dGal sequesters inorganic phosphate (Pi) into 2-dGal-1P, leading to a significant depletion of the free intracellular Pi pool. This, in turn, depletes cellular ATP levels, as ATP is the phosphate donor in this reaction.[8]

-

Uridylate Trapping: 2-dGal-1P can be converted to UDP-2-deoxy-D-galactose. The accumulation of this "dead-end" sugar nucleotide effectively traps uridine phosphates, leading to a decrease in the cellular pools of UTP, UDP-glucose, and UDP-galactose.[7]

This combined depletion of ATP and essential uridine-based sugar donors severely hampers glycolysis and the biosynthesis of glycoproteins and glycolipids, ultimately inhibiting cell growth.[6][8]

Caption: Metabolic fate of 2-dGal leading to phosphate and uridylate trapping.

Inhibition of Protein Glycosylation

The metabolic disruption caused by 2-dGal has profound effects on post-translational modifications.

-

N-Glycosylation Inhibition: 2-dGal and its fluorinated analog, 2-deoxy-2-fluoro-D-galactose (dGalF), are potent inhibitors of N-linked glycosylation.[7][12][13] This inhibition is not merely due to UTP depletion but also because metabolites like UDP-2-deoxy-D-galactose can interfere with the assembly of lipid-linked oligosaccharides in the dolichol cycle, a foundational step in N-glycosylation.[12]

-

Fucosylation Inhibition: 2-dGal is a well-documented inhibitor of fucosylation, the process of adding fucose residues to glycans.[6][9][14] This activity is particularly relevant in drug development, as aberrant fucosylation is a hallmark of several diseases, including cancer and inflammatory conditions.

Applications in Drug Development and Chemical Biology

The ability of 2-dGal to disrupt cellular processes makes it a valuable molecule for therapeutic research.

-

Oncology: As a glucose analog, 2-dGal can inhibit glycolysis, a pathway that is often upregulated in tumor cells.[6][11] This provides a basis for its investigation as an anti-cancer agent.

-

Immunomodulation: By targeting terminal fucosylation, 2-dGal has been shown to inhibit T-cell responses, suggesting its potential as an immunosuppressive agent in the context of organ transplantation.

-

Disease-Specific Modulation: Research has highlighted the potential of 2-dGal in treating conditions like renal fibrosis and dry eye disease by modulating specific fucosylation pathways.

Analytical Characterization of 2-Deoxy-D-galactose

Unambiguous structural confirmation is paramount in carbohydrate chemistry. A combination of spectroscopic and physical methods is employed to characterize 2-Deoxy-D-galactose and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[15] In D₂O, 2-dGal exists as an equilibrium mixture of α- and β-pyranose and furanose forms.[11] The anomeric configuration (α vs. β) of a glycoside is determined by the chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton (H-1). For 2-deoxy sugars, the absence of a proton at C-2 means one must analyze the coupling between H-1 and the two protons at C-2 (H-2ax and H-2eq).

-

Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition.

-

Physical Properties: Melting point and specific optical rotation are key physical constants used for characterization and purity assessment.

Key Analytical Data for 2-Deoxy-D-galactose

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₅ | [16] |

| Molecular Weight | 164.16 g/mol | [16] |

| Appearance | White to off-white powder | |

| Melting Point | 107-110 °C | [11] |

| Optical Activity | [α]²⁰/D +59.7° (c=2 in H₂O) |

Future Perspectives

The study of 2-Deoxy-α-D-galactopyranose continues to evolve, opening new avenues for research and application. The development of fluorinated derivatives has already shown promise in creating more efficient inhibitors of protein glycosylation.[7][13] Future work will likely focus on using 2-dGal as a sophisticated building block for the synthesis of novel, complex glycans and glycoconjugates with tailored biological activities.[17] As our understanding of the intricate roles of glycans in health and disease—the field of glycobiology—expands, the utility of metabolic modulators and synthetic probes like 2-dGal will undoubtedly grow, solidifying its place as a cornerstone molecule in carbohydrate chemistry and drug discovery.

References

-

Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. ACS Publications. [Link]

-

2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

-

Methods for 2-Deoxyglycoside Synthesis. ACS Publications. [Link]

-

Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. ResearchGate. [Link]

-

Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. PubMed. [Link]

-

Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. ResearchGate. [Link]

-

2-Deoxy-2-fluoro-D-galactose protein N-glycosylation. PubMed. [Link]

-

2-Deoxy-D-galactose metabolism in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition. PubMed. [Link]

-

2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804. PubChem. [Link]

-

Methods for 2-Deoxyglycoside Synthesis. SciSpace. [Link]

-

Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. PMC. [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

-

Synthesis of 2-deoxy mucin-type O-glycans as biological probes. University of Bristol. [Link]

-

The 13C-N.M.R. Spectra of Disaccharides of D-glucose, D-galactose, and L-rhamnose as Models for Immunological Polysaccharides. PubMed. [Link]

-

Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. [Link]

-

Synthesis of 2-Deoxyglycosides. ResearchGate. [Link]

-

Methods for 2-Deoxyglycoside Synthesis. PMC. [Link]

-

1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Deoxy-D-galactose metabolism in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. scispace.com [scispace.com]

- 11. 2-Deoxy-D-galactose | 1949-89-9 [chemicalbook.com]

- 12. 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Deoxy-D-galactose [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]

Deconstructing Metabolic Decoys: A Mechanistic and Experimental Guide to 2-Deoxy-D-Glucose and 2-Deoxy-D-Galactose

Executive Summary

In the landscape of metabolic reprogramming and targeted drug development, monosaccharide analogs serve as invaluable "Trojan horses." By exploiting the relaxed substrate specificity of cellular transporters and kinases, these analogs infiltrate metabolic pathways to induce targeted biochemical blockades. Two of the most prominent analogs, 2-deoxy-D-glucose (2-DG) and 2-deoxy-D-galactose (2-DGal) , differ structurally by only a single epimeric hydroxyl group at the C-4 position. However, this subtle stereochemical variance dictates entirely divergent metabolic trajectories.

This whitepaper provides an in-depth technical synthesis of their mechanisms of action, quantitative metabolic impacts, and self-validating experimental protocols designed for researchers in glycobiology, oncology, and pharmacology.

Mechanistic Divergence: Glycolysis vs. Glycosylation

The 2-Deoxy-D-Glucose (2-DG) Axis: Glycolytic Collapse

2-DG is a non-metabolizable glucose analog that acts as a competitive inhibitor of glucose metabolism[1]. It is transported into the cell primarily via glucose transporters (GLUTs) and is subsequently phosphorylated by Hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG6P)[2][3].

Because it lacks the C-2 hydroxyl group necessary for the next step in glycolysis, 2-DG6P cannot be isomerized by phosphoglucose isomerase (PGI) into a fructose derivative[3]. Consequently, 2-DG6P accumulates intracellularly, creating a metabolic trap that allosterically and competitively inhibits hexokinase[3]. This blockade induces a rapid depletion of intracellular ATP, halts aerobic glycolysis (the Warburg effect), and triggers AMP-activated protein kinase (AMPK)-mediated autophagy and apoptosis[1][4].

The 2-Deoxy-D-Galactose (2-DGal) Axis: Leloir Pathway Interference

In stark contrast, 2-DGal bypasses hexokinase and instead targets the Leloir pathway. Upon cellular entry, 2-DGal is phosphorylated by Galactokinase (GALK) to form 2-deoxy-D-galactose-1-phosphate (2-DGal-1-P)[5][6].

The primary mechanism of action for 2-DGal involves the disruption of nucleotide sugar pools. 2-DGal-1-P is converted into UDP-2-deoxy-D-galactose. This conversion acts as a "sink" for uridylate, drastically depleting cellular UTP pools[7][8]. Furthermore, the accumulation of UDP-2-deoxy-D-galactose competitively inhibits galactosyltransferases. The dual action of UTP depletion and competitive inhibition severely truncates both N-linked and O-linked glycosylation of nascent proteins, leading to endoplasmic reticulum (ER) stress and unfolded protein responses[7][9].

Systems-Level Visualization

To conceptualize the divergent pathways, the following diagram maps the distinct enzymatic targets and metabolic traps of each analog.

Caption: Metabolic divergence of 2-DG and 2-DGal pathways.

Quantitative Kinetic & Metabolic Comparison

Understanding the kinetic parameters and specific targets is critical for experimental design. The table below synthesizes the quantitative and mechanistic differences between the two analogs.

| Property | 2-Deoxy-D-Glucose (2-DG) | 2-Deoxy-D-Galactose (2-DGal) |

| Primary Transporter | GLUT1-4 (Facilitated Diffusion) | Active Transport / Specific Transporters |

| Primary Kinase Target | Hexokinase (HK) | Galactokinase (GALK) |

| Intracellular Trap | 2-Deoxy-D-glucose-6-phosphate (2-DG6P) | 2-Deoxy-D-galactose-1-phosphate (2-DGal-1-P) |

| Nucleotide Depletion | ATP (via kinase activity and glycolysis halt) | UTP (via formation of UDP-2-deoxy-D-galactose) |

| Primary Pathway Inhibited | Glycolysis (Phosphoglucose Isomerase) | Leloir Pathway & N-/O-Glycosylation |

| Rescue Metabolite | D-Glucose | Uridine / D-Galactose |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, assays utilizing metabolic inhibitors must be self-validating. This means incorporating specific rescue arms to prove that the observed phenotype is a direct result of the targeted pathway's inhibition, rather than off-target cytotoxicity.

Protocol 1: Glycolytic Flux & ATP Depletion Assay (Using 2-DG)

This protocol measures the efficacy of 2-DG in halting glycolysis, using D-glucose competition to validate causality[10].

-

Step 1: Cell Seeding & Starvation Seed target cells (e.g., tumor cell lines) in standard media. After 24 hours, wash and replace with low-glucose media to sensitize the cells and synchronize their metabolic state.

-

Step 2: Analog Treatment & Rescue Arm (Causality Check) Treat cells with a titration of 2-DG (0–20 mM). Crucial Step: Include a parallel rescue cohort treated with 20 mM 2-DG + 20 mM D-Glucose. Causality: If 2-DG toxicity is genuinely mediated by hexokinase competition, equimolar D-glucose will outcompete the analog and rescue the ATP phenotype.

-

Step 3: Ice-Cold Lysis Wash cells rapidly with ice-cold PBS and lyse using a specialized ATP-stabilizing buffer. Causality: Immediate temperature reduction halts rapid ATP hydrolysis by cellular ATPases, preserving the transient metabolite pool for accurate quantification.

-

Step 4: Luminescent ATP Quantification Quantify intracellular ATP using a luciferin-luciferase assay. Normalize to total protein content (BCA assay).

Protocol 2: In Vitro Glycosylation Inhibition Assay (Using 2-DGal)

This protocol tracks the inhibition of N-linked glycosylation by monitoring the molecular weight shift of a target glycoprotein[7][9].

-

Step 1: Cell Culture & Treatment Culture cells and treat with 2-DGal (1–10 mM) for 24-48 hours.

-

Step 2: Uridine Rescue Arm (Causality Check) Include a control group treated with 10 mM 2-DGal + 1 mM Uridine. Causality: 2-DGal depletes UTP by trapping it as UDP-2-deoxy-D-galactose. Uridine supplementation bypasses this trap by replenishing UTP via the salvage pathway. If glycosylation is rescued by Uridine, the primary mechanism of inhibition was UTP depletion. If it is not fully rescued, direct competitive inhibition of galactosyltransferases by the analog is occurring[7].

-

Step 3: Protein Extraction & SDS-PAGE Lyse cells in RIPA buffer. Resolve lysates on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Step 4: Western Blotting for Glycan Shift Probe for a heavily glycosylated target (e.g., alpha-1-antitrypsin). Causality: A downward shift in molecular weight on the blot visually confirms the absence of bulky N-glycan chains, validating the inhibition of the Leloir pathway.

Caption: Self-validating experimental workflow for deoxy-sugar assays.

References

Sources

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oaji.net [oaji.net]

- 7. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biorxiv.org [biorxiv.org]

Conformational Dynamics of 2-Deoxy-alpha-D-galactopyranose Rings: A Technical Guide for Drug Development Professionals

Abstract

The conformational landscape of carbohydrates is a critical determinant of their biological function, influencing molecular recognition, and by extension, their potential as therapeutic agents. This technical guide provides an in-depth analysis of the conformational preferences of the 2-deoxy-alpha-D-galactopyranose ring, a scaffold of interest in drug development. The absence of the C2-hydroxyl group introduces unique stereoelectronic and steric effects that significantly alter its conformational equilibrium compared to its parent monosaccharide, D-galactose. This document will explore both experimental and computational methodologies for elucidating these conformational dynamics, offering field-proven insights for researchers and scientists.

Introduction: The Significance of 2-Deoxy-alpha-D-galactopyranose in Medicinal Chemistry

2-Deoxy-sugars are integral components of numerous biologically active natural products, including various antibiotics and anticancer agents. Their enhanced metabolic stability, a consequence of the absence of the C2-hydroxyl group, makes them attractive moieties in the design of carbohydrate-based therapeutics. 2-Deoxy-alpha-D-galactopyranose, in particular, serves as a crucial building block in the synthesis of complex glycoconjugates and oligosaccharides with potential applications in immunology and oncology.[1] A thorough understanding of its three-dimensional structure and conformational flexibility in solution is paramount for rational drug design and the optimization of its interactions with biological targets.